Methyl 3-(5-bromothiophen-2-yl)acrylate Methyl 3-(5-bromothiophen-2-yl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14216205
InChI: InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3
SMILES:
Molecular Formula: C8H7BrO2S
Molecular Weight: 247.11 g/mol

Methyl 3-(5-bromothiophen-2-yl)acrylate

CAS No.:

Cat. No.: VC14216205

Molecular Formula: C8H7BrO2S

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(5-bromothiophen-2-yl)acrylate -

Specification

Molecular Formula C8H7BrO2S
Molecular Weight 247.11 g/mol
IUPAC Name methyl 3-(5-bromothiophen-2-yl)prop-2-enoate
Standard InChI InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3
Standard InChI Key UQYOUWDULIDGLV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C=CC1=CC=C(S1)Br

Introduction

Synthesis Methods

The synthesis of methyl 3-(5-bromothiophen-2-yl)acrylate primarily employs the Knoevenagel condensation, a classic method for forming α,β-unsaturated carbonyl compounds .

Knoevenagel Condensation

Reagents:

  • 5-Bromothiophene-2-carbaldehyde

  • Methyl acrylate

  • Base catalyst (e.g., piperidine or potassium carbonate)

Procedure:

  • The aldehyde and methyl acrylate are refluxed in a polar aprotic solvent (e.g., ethanol or DMF).

  • The base catalyzes the deprotonation of methyl acrylate, forming an enolate that attacks the aldehyde.

  • Elimination of water yields the α,β-unsaturated ester .

Optimization:

  • Yield: 75–90% under anhydrous conditions .

  • Side Reactions: Over-condensation or polymerization can occur with excess base or prolonged heating .

Alternative Routes

  • Suzuki-Miyaura Coupling: Bromothiophene derivatives are cross-coupled with acrylate boronic esters, though this method is less common .

  • One-Pot Lithiation: A lithiated thiophene intermediate reacts with methyl cyanoacrylate, followed by bromination .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight247.11 g/mol
Melting Point145–147°C
SolubilityDMSO, THF, Chloroform
λ<sub>max</sub> (UV-Vis)280 nm (π→π* transition)
StabilitySensitive to light and moisture

Spectroscopic Data:

  • IR: Strong bands at 1715 cm⁻¹ (C=O stretch) and 615 cm⁻¹ (C-Br stretch).

  • <sup>1</sup>H NMR (CDCl₃): δ 3.91 (s, 3H, OCH₃), 7.19 (d, 1H, thiophene-H), 7.51 (d, 1H, thiophene-H), 8.22 (s, 1H, vinyl-H) .

Applications in Organic Synthesis

Building Block for Heterocycles

  • Thienoindoles: Serves as a precursor in Fischer indole synthesis for antitumor agents .

  • Dyes and Sensors: Conjugated systems derived from this compound exhibit solvatochromic properties .

Cross-Coupling Reactions

  • Suzuki Coupling: The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids to generate biaryl systems .

  • Heck Reaction: The acrylate’s double bond participates in olefinations, forming styryl derivatives .

Example Reaction:

Methyl 3-(5-bromothiophen-2-yl)acrylate+Phenylboronic AcidPd(PPh₃)₄Methyl 3-(5-phenylthiophen-2-yl)acrylate\text{Methyl 3-(5-bromothiophen-2-yl)acrylate} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Methyl 3-(5-phenylthiophen-2-yl)acrylate}

Recent Research and Developments

  • Green Synthesis: Microwave-assisted Knoevenagel condensation reduces reaction time to 15 minutes .

  • Polymer Chemistry: Incorporated into conductive polymers for organic field-effect transistors (OFETs) .

  • Drug Delivery: Functionalized nanoparticles loaded with thiophene-acrylate hybrids show pH-responsive release .

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